molecular formula C15H14O3 B6371836 5-(4-Methoxycarbonylphenyl)-3-methylphenol CAS No. 1262000-11-2

5-(4-Methoxycarbonylphenyl)-3-methylphenol

Cat. No.: B6371836
CAS No.: 1262000-11-2
M. Wt: 242.27 g/mol
InChI Key: POKDERXCZSCQOL-UHFFFAOYSA-N
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Description

5-(4-Methoxycarbonylphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxycarbonylphenyl)-3-methylphenol typically involves the reaction of 4-methoxycarbonylbenzaldehyde with a suitable phenol derivative under acidic or basic conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction between the aldehyde and the phenol. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxycarbonylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the methoxycarbonyl group.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and are carried out under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted phenols, depending on the specific electrophilic reagent used.

Scientific Research Applications

5-(4-Methoxycarbonylphenyl)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive phenolic group.

Mechanism of Action

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-3-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin: A porphyrin derivative with similar structural features.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin compound with carboxyphenyl groups.

    5-(4-Carbomethoxyphenyl)-10,15,20-triphenylporphyrin: A related porphyrin with a methoxycarbonyl group.

Uniqueness

5-(4-Methoxycarbonylphenyl)-3-methylphenol is unique due to its specific combination of a methoxycarbonyl group and a methylphenol structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-13(9-14(16)8-10)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKDERXCZSCQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683898
Record name Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-11-2
Record name Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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